2-(4-丁氧基苯甲酰基)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

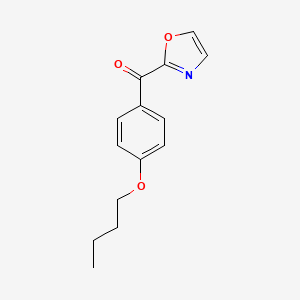

2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Butoxybenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Butoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .科学研究应用

药物化学

2-(4-丁氧基苯甲酰基)噁唑衍生物在药物化学中具有重要意义,因为它们具有多种生物活性。 它们是许多具有生物活性的化合物(包括具有抗菌、抗真菌、抗病毒、抗癌和抗炎特性的药物)的核心结构 . 例如,消炎药奥昔布洛芬含有噁唑环,这对它的治疗效果至关重要 .

有机合成

在有机合成中,2-(4-丁氧基苯甲酰基)噁唑被用作构建更复杂分子的中间体。开发高效且环保的催化体系用于制备噁唑衍生物是一个关键的研究领域。 磁性纳米催化剂已被用于合成各种噁唑衍生物,其优点包括易于从反应混合物中分离 .

药物发现

噁唑环是药物发现中的常见基序,因为它们能够与特定的生物靶标结合。 药物中噁唑环的存在通常与增强的结合亲和力和选择性相关,从而导致更有效的治疗方法 .

生物学研究

噁唑核是许多生物学相关分子的组成部分。 它的存在通常会赋予特定的生物学反应,使其成为研究生物学活性和反应的有价值的基团 .

催化

2-(4-丁氧基苯甲酰基)噁唑衍生物已用于催化,特别是在需要形成噁唑环的反应中。 使用磁性可回收催化剂制备苯并噁唑衍生物展示了这些化合物在绿色化学中的应用 .

材料科学

在材料科学中,噁唑衍生物可用于修饰磁性纳米粒子的表面。 这种修饰可以提高纳米粒子的稳定性和效率,这些纳米粒子可以应用于各个领域,包括催化和药物递送系统 .

作用机制

安全和危害

未来方向

Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDQIREDMOEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642099 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-23-1 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)